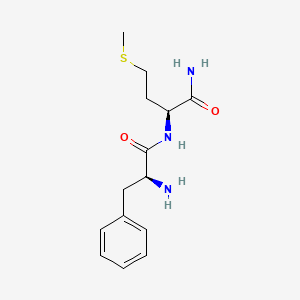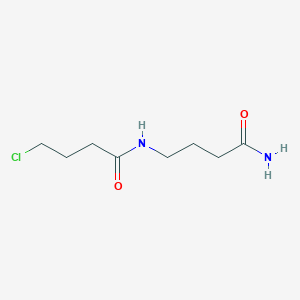
1,1'-(3,3-Dimethoxyprop-1-ene-1,3-diyl)dibenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1’-(3,3-Dimethoxyprop-1-ene-1,3-diyl)dibenzene is an organic compound characterized by its unique structure, which includes two benzene rings connected by a 3,3-dimethoxyprop-1-ene bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-(3,3-Dimethoxyprop-1-ene-1,3-diyl)dibenzene typically involves the reaction of benzene derivatives with 3,3-dimethoxypropene under specific conditions. One common method includes the use of an acidic catalyst to facilitate the reaction. The process generally involves the following steps:
Preparation of 3,3-dimethoxypropene: This intermediate can be synthesized by the reaction of acrolein with methanol in the presence of an acidic catalyst.
Coupling Reaction: The 3,3-dimethoxypropene is then reacted with benzene or its derivatives under controlled conditions to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The process may also include purification steps such as distillation and recrystallization to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
1,1’-(3,3-Dimethoxyprop-1-ene-1,3-diyl)dibenzene can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert the double bond into a single bond, forming saturated derivatives.
Substitution: The benzene rings can undergo electrophilic aromatic substitution reactions, introducing different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are often used.
Substitution: Electrophilic reagents like bromine (Br2) or nitric acid (HNO3) can be used under acidic conditions.
Major Products Formed
Oxidation: Formation of benzaldehyde or benzoic acid derivatives.
Reduction: Formation of 1,1’-(3,3-dimethoxypropane-1,3-diyl)dibenzene.
Substitution: Formation of brominated or nitrated benzene derivatives.
Scientific Research Applications
1,1’-(3,3-Dimethoxyprop-1-ene-1,3-diyl)dibenzene has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1,1’-(3,3-Dimethoxyprop-1-ene-1,3-diyl)dibenzene involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile or nucleophile, depending on the reaction conditions. It can form covalent bonds with nucleophilic sites on biomolecules, leading to various biological effects. The exact molecular targets and pathways may vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 1,1’-(1,3,3-Trimethylprop-1-ene-1,3-diyl)dibenzene
- 1,1’-(1-Propene-1,3-diyl)dibenzene
- (Z)-But-2-ene-1,1-diyldibenzene
Uniqueness
1,1’-(3,3-Dimethoxyprop-1-ene-1,3-diyl)dibenzene is unique due to its 3,3-dimethoxypropene bridge, which imparts distinct chemical properties and reactivity
Properties
CAS No. |
64244-25-3 |
|---|---|
Molecular Formula |
C17H18O2 |
Molecular Weight |
254.32 g/mol |
IUPAC Name |
(1,1-dimethoxy-3-phenylprop-2-enyl)benzene |
InChI |
InChI=1S/C17H18O2/c1-18-17(19-2,16-11-7-4-8-12-16)14-13-15-9-5-3-6-10-15/h3-14H,1-2H3 |
InChI Key |
CMQRWQUBZHPKPM-UHFFFAOYSA-N |
Canonical SMILES |
COC(C=CC1=CC=CC=C1)(C2=CC=CC=C2)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





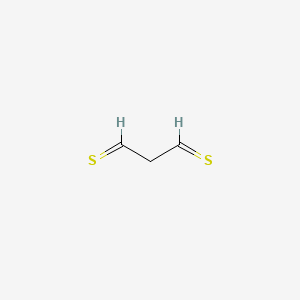
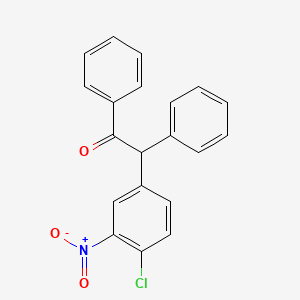
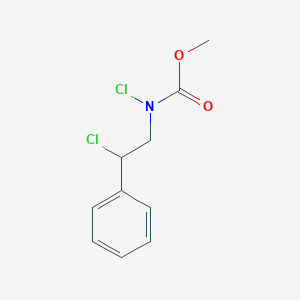
![N-Hydroxy-N-[(4-methylbenzene-1-sulfonyl)methyl]-N'-phenylurea](/img/structure/B14502261.png)
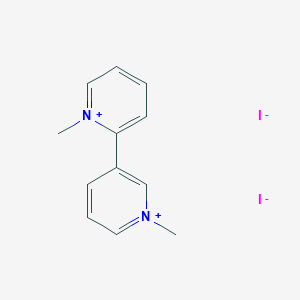
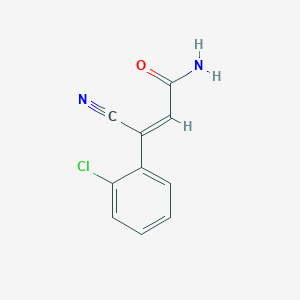
![N,N'-bis[(4-dodecylphenyl)methyl]ethanedithioamide](/img/structure/B14502276.png)
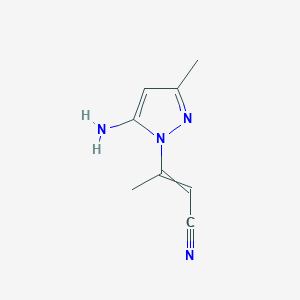
![2-aminoethanol;2-[2-[bis(carboxymethyl)amino]ethyl-(carboxymethyl)amino]acetic acid](/img/structure/B14502294.png)
